Cas no 2408428-25-9 ((4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid)

(4-{(tert-Butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid is a versatile boronic acid derivative featuring a Boc-protected amino group and a reactive vinyl boronic acid moiety. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex cyclohexenyl-based structures with high selectivity. The tert-butoxycarbonyl (Boc) group enhances stability during handling and storage while allowing for straightforward deprotection under mild acidic conditions. Its cyclohexenyl boronic acid scaffold facilitates efficient conjugation with aryl or heteroaryl halides, making it useful in pharmaceutical and agrochemical intermediate synthesis. The compound’s balanced reactivity and stability make it a reliable building block for medicinal chemistry and materials science applications.
(4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid structure
2408428-25-9 structure
Product Name:(4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid
CAS No:2408428-25-9
MF:C11H20BNO4
MW:241.09180355072
MDL:MFCD22201104
CID:4776692
PubChem ID:86767370
Update Time:2026-02-26

(4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Boc-amino-cyclohex-1-enyl-boronic acid
    • (4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid
    • MDL: MFCD22201104
    • Inchi: 1S/C11H20BNO4/c1-11(2,3)17-10(14)13-9-6-4-8(5-7-9)12(15)16/h4,9,15-16H,5-7H2,1-3H3,(H,13,14)
    • InChI Key: ZIALHTWCTUMUEZ-UHFFFAOYSA-N
    • SMILES: C1(B(O)O)CCC(NC(OC(C)(C)C)=O)CC=1

(4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0138-1g
4-Boc-amino-cyclohex-1-enyl-boronic acid
2408428-25-9 97%
1g
805.64CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0138-5g
4-Boc-amino-cyclohex-1-enyl-boronic acid
2408428-25-9 97%
5g
3180.16CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0138-25g
4-Boc-amino-cyclohex-1-enyl-boronic acid
2408428-25-9 97%
25g
10854.94CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0138-100g
4-Boc-amino-cyclohex-1-enyl-boronic acid
2408428-25-9 97%
100g
27137.36CNY 2021-05-07
eNovation Chemicals LLC
Y1124582-1g
4-Boc-amino-cyclohex-1-enyl-boronic acid
2408428-25-9 95%
1g
$155 2024-07-28
eNovation Chemicals LLC
Y1124582-5g
4-Boc-amino-cyclohex-1-enyl-boronic acid
2408428-25-9 95%
5g
$430 2024-07-28
eNovation Chemicals LLC
Y1124582-25g
4-Boc-amino-cyclohex-1-enyl-boronic acid
2408428-25-9 95%
25g
$1430 2024-07-28
eNovation Chemicals LLC
Y1124582-100g
4-Boc-amino-cyclohex-1-enyl-boronic acid
2408428-25-9 95%
100g
$3580 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0138-1g
4-Boc-amino-cyclohex-1-enyl-boronic acid
2408428-25-9 97%
1g
¥830.67 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0138-5g
4-Boc-amino-cyclohex-1-enyl-boronic acid
2408428-25-9 97%
5g
¥3278.98 2025-01-21

Additional information on (4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid

Introduction to (4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic Acid (CAS No. 2408428-25-9)

The compound (4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid, identified by the CAS number 2408428-25-9, is a significant molecule in the field of organic chemistry and materials science. This compound is particularly notable for its role in boronic acid chemistry, which has seen remarkable advancements in recent years. Boronic acids, including this specific compound, are widely used as intermediates in the synthesis of various functional materials and pharmaceutical agents.

The structure of this compound consists of a cyclohexene ring substituted with a boronic acid group at the 1-position and a tert-butoxycarbonylamino group at the 4-position. This unique structure makes it highly versatile for applications in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone in modern organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group adds another layer of functionality, allowing for precise control over reactivity during synthetic processes.

Recent studies have highlighted the importance of this compound in the development of advanced materials. For instance, researchers have utilized its boronic acid functionality to synthesize novel conjugated polymers with enhanced electronic properties. These polymers have potential applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. The ability to tailor the electronic properties through precise synthetic control underscores the significance of this compound in material science research.

In addition to its role in materials science, this compound has also found applications in medicinal chemistry. The boronic acid group is known to participate in bioorthogonal reactions, making it a valuable tool for drug discovery and development. Recent research has explored its use in synthesizing bioactive molecules with potential therapeutic applications, particularly in the areas of oncology and inflammation.

The synthesis of (4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid typically involves multi-step processes that combine principles from both organic and organometallic chemistry. Key steps often include the formation of the cyclohexene ring, introduction of the Boc protecting group, and subsequent functionalization with the boronic acid moiety. These steps require careful optimization to ensure high yields and purity, which are critical for downstream applications.

From an environmental standpoint, this compound aligns with current trends toward greener chemistry practices. Its synthesis can be designed to minimize waste and maximize atom economy, contributing to sustainable chemical processes. Furthermore, its application in developing energy-efficient materials supports broader goals of reducing carbon footprints in various industries.

In conclusion, (4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid stands as a pivotal molecule at the intersection of organic synthesis, materials science, and medicinal chemistry. Its unique structure and functional groups make it an invaluable tool for advancing cutting-edge research across these disciplines. As scientific understanding continues to evolve, this compound will undoubtedly play an increasingly important role in shaping future innovations.

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.